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hemoglobin Quong Sze

Cat. No.: B1178124
CAS No.: 137085-32-6
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Description

Contextualizing Rare Hemoglobinopathies within Global Health Research

Hemoglobinopathies, a group of inherited disorders characterized by abnormal hemoglobin production, represent a significant global health challenge. While sickle cell anemia and beta-thalassemia are more widely known, a vast spectrum of rare hemoglobin variants exists, each with unique molecular characteristics and clinical implications. These rare hemoglobinopathies, including Hemoglobin Quong Sze (Hb QS), contribute to the global burden of genetic diseases, particularly in specific ethnic populations. Research into these less common variants is crucial for accurate diagnosis, genetic counseling, and understanding the broader mechanisms of globin gene regulation and hemoglobin function.

Significance of this compound as a Molecular Variant

This compound is a non-deletional alpha-thalassemia, meaning it arises from a mutation in the alpha-globin gene rather than a deletion of the entire gene. nih.gov Specifically, it is caused by a missense mutation at codon 125 of the α2-globin gene (HBA2: c.377T>C), which results in the substitution of leucine (B10760876) with proline. nih.govtandfonline.com This seemingly minor change has a profound impact, leading to a highly unstable α2-globin chain that degrades rapidly. mjpath.org.my This instability is a key feature of Hb QS and makes it undetectable by standard hemoglobin electrophoresis, a common diagnostic tool. haematologica.org Consequently, molecular techniques are essential for its accurate identification. nih.gov

The clinical significance of Hb QS is varied and depends on the individual's genotype. nih.gov In a heterozygous state (where one of the two α2-globin genes is mutated), individuals are often asymptomatic with only mild microcytosis (smaller than normal red blood cells). mjpath.org.my However, when Hb QS is inherited along with other alpha-thalassemia mutations, it can lead to more severe conditions like Hemoglobin H (HbH) disease. nih.gov Non-deletional HbH disease, resulting from the interaction of a deletional and a non-deletional mutation like Hb QS, often presents with a more severe phenotype than the deletional form of the disease. mjpath.org.my In some instances, the combination of Hb QS with other thalassemia mutations can even lead to hydrops fetalis, a severe and often fatal condition in newborns.

Historical Trajectory of this compound Research

The history of this compound is closely tied to research in southern China, where it is a prevalent non-deletional alpha-thalassemia. nih.gov Initial reports and subsequent research have identified its origins in the Guangxi province of the People's Republic of China. tandfonline.com The variant was named after this region. Early research focused on identifying the specific mutation and understanding its impact on the alpha-globin chain. A significant breakthrough in Hb QS research was the development of molecular detection methods, such as polymerase chain reaction (PCR) combined with restriction enzyme analysis, which allowed for accurate diagnosis despite the protein's instability. haematologica.orgtandfonline.com

Over the years, research has expanded to investigate the prevalence of Hb QS in various populations, particularly in Southeast Asia, including Malaysia and Thailand. nih.govhaematologica.org More recent studies have focused on the clinical diversity of Hb QS carriers, documenting the wide range of hematological and clinical presentations. nih.govresearchgate.net Large-scale screening programs in regions with a high prevalence of thalassemia have been instrumental in identifying numerous Hb QS carriers and understanding its interaction with other globin gene mutations. nih.gov These studies continue to refine our understanding of this unique hemoglobin variant and its implications for genetic counseling and prenatal diagnosis.

Research Scope and Objectives Pertaining to this compound

Current and future research on this compound is multifaceted, with several key objectives:

Improving Diagnostic Methods: A primary goal is to develop and refine rapid, accurate, and cost-effective molecular diagnostic tools for Hb QS. haematologica.org This is particularly important given its "silent" nature on standard protein-level tests.

Characterizing Genotype-Phenotype Correlations: Researchers aim to better understand the wide variability in clinical severity among individuals with different Hb QS-related genotypes. nih.gov This includes identifying genetic and environmental factors that may modify the clinical presentation.

Epidemiological Studies: Ongoing population screening and epidemiological studies are crucial to determine the precise prevalence of Hb QS in different ethnic groups and geographical regions. researchgate.net This information is vital for public health planning and genetic counseling programs.

Understanding Molecular Pathophysiology: Further investigation into the mechanisms by which the leucine-to-proline substitution leads to extreme instability of the alpha-globin chain can provide valuable insights into protein structure and function.

Enhancing Genetic Counseling and Prenatal Diagnosis: A major objective is to use the knowledge gained from research to improve genetic counseling for at-risk couples and to offer accurate prenatal diagnosis to prevent severe forms of thalassemia. nih.gov

Detailed Research Findings

Recent research has provided valuable data on the hematological parameters associated with various this compound genotypes. A large-scale study in Huizhou city, Southern China, analyzed 113,400 individuals and identified 521 Hb QS carriers with fourteen different genotypes. nih.gov The findings from this and other studies highlight the importance of molecular analysis for accurate diagnosis and the diverse clinical manifestations of this hemoglobin variant.

Table 1: Hematological Data for Common this compound Genotypes

GenotypeNumber of SubjectsHemoglobin (g/dL)Mean Corpuscular Volume (MCV) (fL)Mean Corpuscular Hemoglobin (MCH) (pg)Clinical Presentation
Hb QS Heterozygote44513.2 ± 1.875.2 ± 3.324.5 ± 0.5Decreased MCH, often asymptomatic
Compound Heterozygote for Hb QS/α+-thal16---Mild thalassemia
Hb QS in combination with --SEA/αα (Hb H disease)28---Moderate to severe anemia, may require blood transfusions
Double Heterozygote for Hb QS and β-thal29---Beta-thalassemia trait
Homozygous Hb QS2---Mild to moderate anemia, increased Hb A2

Data adapted from a study in Huizhou city, Southern China. nih.govresearchgate.net

Table 2: Prevalence of this compound in Selected Populations

Population/RegionPrevalence/FrequencyStudy Reference
Southern China (Huizhou city)0.46% (521 out of 113,400 individuals) nih.gov
Southern ChinaCommon non-deletional thalassemia researchgate.net
Malaysia (Malaysian Chinese)More prevalent than in Malays mjpath.org.my
ThailandReported presence nih.gov
Southwest China (Guangxi-Yunnan-Guizhou border area)Detected in screening programs

These tables illustrate the significant presence of Hb QS in certain populations and the varying clinical outcomes depending on the co-inheritance of other thalassemia mutations. The data underscores the necessity of comprehensive genetic screening in high-prevalence areas.

Properties

CAS No.

137085-32-6

Molecular Formula

C9H8N2O

Synonyms

hemoglobin Quong Sze

Origin of Product

United States

Genetic Underpinnings of Hemoglobin Quong Sze

The Alpha-Globin Gene Cluster and Hemoglobin Synthesis

Hemoglobin, the oxygen-carrying protein in red blood cells, is a heterotetramer typically composed of two alpha-like and two beta-like globin chains, each bound to a heme group nih.gov. The alpha-globin gene cluster, situated on the short arm of chromosome 16 at position 16p13.3, contains several genes including zeta (ζ), mu (μ), alpha 2 (α2), and alpha 1 (α1), arranged in a 5′-ζ-μ-α2-α1–3′ orientation nih.gov. These genes are expressed sequentially throughout human development, contributing to the different hemoglobin types found during embryonic, fetal, and adult life nih.gov. The synthesis of alpha-globin chains is primarily controlled by the HBA1 and HBA2 genes mdpi.com. The beta-globin gene locus resides on chromosome 11 (11p15.5) nih.gov. The process of hemoglobin synthesis involves intricate steps of transcription, translation, and post-translational modifications upm.edu.my. Notably, the HBA2 gene is generally expressed at a higher level than HBA1, often at a ratio of approximately 3:1 upm.edu.mynih.govdynamed.com. Mutations within these genes can lead to abnormal gene expression, consequently affecting protein synthesis and the structural integrity of the alpha-globin chains upm.edu.my.

Identification of the Specific Hemoglobin Quong Sze Allele

This compound (HbQS) is recognized as a non-deletional defect within the alpha-globin gene nih.govbioline.org.br. This particular variant arises from a specific mutation occurring in the alpha 2-globin gene (HBA2) nih.govbioline.org.br. The defining characteristic of this mutation is the substitution of the amino acid leucine (B10760876) with proline at codon 125 of the alpha-globin chain nih.govbioline.org.brmjpath.org.myspringermedizin.de. At the nucleotide level, this corresponds to a transition from Cytosine-Thymine-Guanine (CTG) to Cytosine-Cytosine-Guanine (CCG) at codon 125 nih.govbioline.org.brmjpath.org.myspringermedizin.de. The variant is also known by the designation alpha 125(H8)Leu→Pro nih.gov. The name "Quong Sze" is derived from the province in China where this hemoglobin variant was initially identified in a family nih.govtandfonline.com.

Molecular Characterization of the HBA2:c.377T>C (p.Leu126Pro) Mutation

A direct consequence of the CTG to CCG mutation at codon 125 in the HBA2 gene is the creation of a novel restriction site for the enzyme MspI upm.edu.myresearchgate.net. This mutation simultaneously abolishes the original EcoR1 restriction site while creating new recognition sites for both HpaII and MspI upm.edu.my. This molecular feature is particularly useful for the detection of the this compound mutation. Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) analysis utilizing MspI digestion is a method employed for the molecular diagnosis of this variant bioline.org.brnih.govresearchgate.nethaematologica.org. The MspI restriction enzyme recognizes and cleaves the DNA sequence 5′-C▽CGG-3′ researchgate.net.

Genotype-Molecular Phenotype Correlations in this compound Research

Research into this compound has revealed variability in its clinical presentation, indicating an absence of a clear genotype-phenotype correlation. Individuals with the same genetic makeup for Hb Quong Sze can exhibit differing levels of disease severity nih.govashpublications.orgresearchgate.net.

In individuals heterozygous for the Hb Quong Sze mutation, the clinical picture is often mild, ranging from being asymptomatic to presenting with mild microcytic anemia mjpath.org.my. These carriers may experience mild to moderate anemia accompanied by hemolysis and ineffective erythropoiesis upm.edu.my.

Studies have investigated the hematological parameters associated with the Hb Quong Sze mutation. Individuals heterozygous for Hb Quong Sze frequently show reduced mean corpuscular hemoglobin (MCH) and mean corpuscular volume (MCV) nih.govnih.gov. A study suggested that using an MCH cutoff value of <27.0 pg could be an effective initial screening method for identifying Hb Quong Sze carriers nih.gov.

Homozygosity for this compound is infrequently reported but can also result in a form of HbH disease characterized by the presence of Hb Barts upm.edu.my. Documented cases of homozygous Hb QS have presented with mild to moderate anemia and elevated levels of Hb A2 nih.gov.

Hematological Parameters in Hb Quong Sze Heterozygotes

Based on a study of 45 Hb QS heterozygotes nih.gov:

ParameterMean ± Standard DeviationUnit
Hemoglobin (Hb)13.2 ± 1.8g/dL
Mean Corpuscular Volume (MCV)75.2 ± 3.3fL
Mean Corpuscular Hemoglobin (MCH)24.5 ± 0.5pg

Note: Some heterozygotes (17.8%) had MCV values > 80.0 fL, ranging from 80.9 to 84.1 fL nih.gov.

Genotypes and Associated Phenotypes in Hb Quong Sze Carriers

Based on a study of 521 Hb QS carriers nih.gov:

GenotypeNumber of SubjectsAssociated Phenotype
Hb QS heterozygotes445Decrease in MCH
Compound heterozygotes for Hb QS / α+-thal16Mild thalassemia
Hb QS in combination with --SEA/αα28Hb H disease (varying clinical symptoms from moderate to severe anemia, requiring transfusion)
Double heterozygotes for Hb QS and β-thal29β-thalassemia trait
Homozygous Hb QS2Mild to moderate anemia, increased Hb A2 level, negative sequencing results

Molecular and Structural Pathobiology of Hemoglobin Quong Sze

Primary Amino Acid Sequence Alteration: Leu126Pro Substitution in the Alpha-2 Globin Chain

The fundamental defect in Hemoglobin Quong Sze is a missense mutation in the α2-globin gene, specifically at codon 125. bioline.org.brhaematologica.org This mutation involves a single nucleotide substitution, from CTG to CCG, which results in the replacement of the amino acid leucine (B10760876) (Leu) with proline (Pro) at position 126 of the alpha-2 globin chain (α125 Leu→Pro). nih.govascls.org This specific substitution is the primary molecular lesion responsible for the subsequent structural and functional abnormalities of the hemoglobin molecule. nih.govascls.org The mutation is designated as HBA2:c.377T>C. bioline.org.brspandidos-publications.com

Table 1: Genetic and Amino Acid Alteration in this compound

Feature Description
Affected Gene α2-globin (HBA2)
Codon Position 125
Nucleotide Change CTG → CCG
Amino Acid Substitution Leucine (Leu) → Proline (Pro)

| Position in Polypeptide Chain | 126 |

Conformational Changes and Tertiary Structure Implications of this compound

The substitution of leucine with proline at position 126 has profound implications for the tertiary structure of the alpha-globin chain. nih.govascls.org Proline is unique among amino acids due to its rigid, cyclic structure, which restricts the conformational flexibility of the polypeptide backbone. ascls.org

Impact on Quaternary Structure and Hemoglobin Tetramer Assembly (α₂β₂ configuration)

The conformational changes in the alpha-chain's tertiary structure directly impede the normal assembly of the hemoglobin tetramer, which is composed of two alpha and two beta globin chains (α₂β₂). nih.govclinicalgate.com The H helix region, where the mutation occurs, is crucial for the interaction and binding between the alpha and beta globin chains to form stable αβ dimers. nih.gov The proline-induced "kink" disrupts this critical contact point, hindering the formation of these dimers, which are the essential building blocks for the final hemoglobin tetramer. nih.gov This impediment to αβ dimer formation is a key factor in the resulting α-thalassemia phenotype. nih.gov

Alterations in Oxygen Affinity and Cooperativity in this compound Variants

While the primary pathology of this compound stems from its instability, alterations in the hemoglobin molecule's structure can also affect its oxygen-binding properties. ashpublications.orgtridhascholars.org Normal hemoglobin exhibits cooperative binding, where the binding of one oxygen molecule to a heme group increases the affinity of the other heme groups for oxygen, resulting in a sigmoidal oxygen dissociation curve. libretexts.orgjaypeedigital.comsavemyexams.com Structural variants can shift this curve, indicating altered oxygen affinity. tridhascholars.orgresearchgate.net Although specific data on the oxygen dissociation curve for this compound is not extensively detailed in the provided search results, it is classified as a low oxygen affinity hemoglobin variant in some contexts. tridhascholars.org This suggests that the structural changes may impair its ability to bind oxygen effectively. The disruption of the quaternary structure would likely interfere with the allosteric changes necessary for cooperative oxygen binding. libretexts.orgjaypeedigital.com

Molecular Stability and Degradation Pathways of this compound

This compound is characterized as a highly unstable hemoglobin variant. bioline.org.brnih.govclinicalgate.comupm.edu.mymjpath.org.my The structural alterations, particularly the disruption of the H helix and the impaired tetramer assembly, render the resulting protein prone to denaturation and precipitation within the red blood cell. universiteitleiden.nlresearchgate.net

The unstable alpha-chains of this compound are subject to rapid post-translational degradation. nih.govtandfonline.com Because the abnormal alpha chains are quickly broken down (catabolized), the variant hemoglobin is often difficult to detect in mature red blood cells or even in reticulocytes using standard protein analysis methods like electrophoresis. nih.govnih.govhaematologica.org This rapid catabolism leads to a functional deficiency of alpha-globin chains, creating an imbalance in the globin chain synthesis ratio, which is the hallmark of thalassemia. nih.govclinicalgate.com

Table 2: Summary of Pathobiological Features of this compound

Pathobiological Aspect Consequence
Primary Defect Leu126Pro substitution in the α2-globin chain. nih.govascls.org
Tertiary Structure Introduction of a "kink" in the H helix. nih.govascls.org
Quaternary Structure Impeded αβ dimer formation and tetramer assembly. nih.gov
Oxygen Affinity Potentially low oxygen affinity. tridhascholars.org
Molecular Stability Highly unstable variant. bioline.org.brnih.govclinicalgate.comupm.edu.mymjpath.org.my

| Cellular Fate | Rapid intracellular catabolism of the abnormal alpha-chains. nih.govtandfonline.com |

Interactions at the Alpha1-Beta1 Interface in this compound

The substitution of leucine by proline at position 125 of the α-globin chain in this compound has significant implications for the structural integrity of the hemoglobin tetramer, particularly at the α1-β1 interface. This interface is a large, stable contact area crucial for the assembly of the αβ dimer, which then pairs to form the functional α2β2 tetramer. nih.gov Mutations in this region can disrupt the normal interactions between subunits, leading to instability. researchgate.netnih.gov

The amino acid at α125 is located within the H-helix of the α-globin chain. This region is integral to the α1-β1 contact surface, which involves numerous non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the dimer. nih.gov The introduction of a proline residue, with its rigid cyclic structure, in place of the more flexible leucine can induce significant conformational strain. Proline is known as a "helix breaker" and its presence can disrupt the helical structure, altering the spatial arrangement of neighboring amino acid residues.

This structural perturbation can lead to:

Loss of Stabilizing Bonds: The altered conformation can disrupt the precise network of hydrogen bonds and van der Waals forces between the α1 and β1 chains.

Steric Hindrance: The unique ring structure of proline may create steric clashes with residues on the opposing β-chain, further destabilizing the interface.

Impaired Dimer Formation: The instability at the α1-β1 interface can interfere with the efficient formation of stable αβ dimers, a prerequisite for the assembly of the full hemoglobin tetramer. nih.gov

This inherent instability of the α-chain variant contributes to its rapid degradation, leading to a deficit of α-globin chains and the subsequent α-thalassemia phenotype. researchgate.net The reduced availability of functional α-chains results in an excess of β-globin chains, which then form β4 tetramers known as Hemoglobin H. ashpublications.org

FeatureNormal Hemoglobin (HbA)This compound (Hb QS)
α-chain residue at position 125 LeucineProline
α1-β1 Interface Stability High, numerous stabilizing interactionsReduced due to conformational strain
α-helix (H-helix) Structure MaintainedPotentially disrupted by proline
Dimer Formation EfficientImpaired
Overall Molecular Stability StableHighly unstable

Heme Pocket Environment and Ligand Binding Kinetics in this compound

The heme pocket is a hydrophobic cleft within each globin chain that protects the iron-containing heme group, the site of oxygen binding. hku.hk The stability and function of the heme group are critically dependent on the integrity of this pocket. The distal histidine (E7) residue, in particular, plays a crucial role in modulating ligand affinity and preventing the auto-oxidation of the heme iron. tandfonline.com

Due to its high instability, direct studies on the ligand binding kinetics of isolated Hb Quong Sze are scarce. However, the pathophysiology of conditions where Hb QS is present, such as non-deletional HbH disease, provides indirect information. The primary functional consequence in HbH disease is related to the excess β-globin chains forming HbH (β4). HbH has a very high affinity for oxygen, lacks cooperativity (heme-heme interaction), and does not exhibit a normal Bohr effect. ashpublications.org This means it binds oxygen tightly but fails to release it effectively to the tissues, leading to functional anemia. ashpublications.orgspringermedizin.de

While the primary issue is the lack of functional α-chains, the inherent instability of the Hb QS α-chain itself means that any tetramers that do incorporate it would likely have compromised function. The structural perturbations would almost certainly affect the allosteric transitions between the low-affinity T (tense) state and the high-affinity R (relaxed) state, which are fundamental to cooperative oxygen binding and release. nih.gov Any disruption to the globin fold can affect the subtle conformational changes that are transmitted from the heme group to the subunit interfaces upon ligand binding. nih.gov

ParameterHemoglobin A (HbA)Hemoglobin H (β4)Implied Effect in Hb Quong Sze-containing Tetramers
Oxygen Affinity Normal (Sigmoidal curve)Very High (Hyperbolic curve)Likely altered due to structural instability
Cooperativity Present (Heme-heme interaction)AbsentLikely impaired or absent
Bohr Effect PresentAbsentLikely impaired or absent
Stability StableRelatively unstableHighly unstable

Pathophysiological Mechanisms of Hemoglobin Quong Sze Associated Conditions

Effects on Erythropoiesis and Red Blood Cell Homeostasis at a Molecular Level

Erythropoiesis, the process of red blood cell production, is tightly regulated to maintain a balanced output of alpha- and beta-globin chains necessary for the formation of stable hemoglobin A (HbA) tetramers (α₂β₂). medscape.comlumenlearning.comnih.gov Hemoglobin Quong Sze disrupts this delicate balance at a molecular level. The mutation at codon 125 of the HBA2 gene results in the synthesis of an unstable alpha-globin variant. ascls.orgnih.gov While the initial synthesis rates of the variant alpha-chains may be relatively equal to normal alpha-chains, a significant fraction undergoes rapid catabolism. researchgate.net This premature degradation of the unstable alpha-globin variant leads to a deficiency of functional alpha-globin chains available to pair with beta-globin chains. dynamed.comashpublications.org

The resulting imbalance, with a relative excess of beta-globin chains, is a primary driver of ineffective erythropoiesis. nih.govoncohemakey.com Ineffective erythropoiesis refers to the premature destruction of developing erythroid precursors in the bone marrow. oncohemakey.com The excess beta-globin chains are prone to forming unstable homotetramers, such as beta-4 tetramers (HbH), which can precipitate within the red blood cells and their precursors. nih.govashpublications.orgmedscape.com This precipitation and the resulting cellular stress impair the maturation of erythroid cells, leading to their destruction before they are released into the circulation. nih.govoncohemakey.com

Oxidative Stress Induction and Antioxidant Response Mechanisms Related to this compound

Unstable hemoglobin variants are known to induce oxidative stress within red blood cells. mdpi.com this compound, being an unstable variant, contributes to this process. The precipitation of unstable alpha-globin chains and excess beta-globin tetramers (HbH) can generate reactive oxygen species (ROS). nih.govmedscape.com Free heme, released from unstable hemoglobin, is a potent pro-oxidant that can catalyze the formation of ROS, leading to oxidative damage to cellular components, including lipids, proteins, and DNA. mdpi.com

Oxidative stress can further exacerbate the damage to the red blood cell membrane, contributing to altered cellular integrity and premature hemolysis. nih.govfrontiersin.orgmdpi.com In response to increased oxidative stress, red blood cells possess antioxidant defense mechanisms. These include enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, as well as non-enzymatic antioxidants like glutathione. mdpi.comcore.ac.uk

While red blood cells have these defense systems, chronic oxidative stress induced by unstable hemoglobin can overwhelm these mechanisms, leading to an accumulation of oxidative damage. mdpi.com Research indicates that in some cases of non-deletional HbH disease, which can be caused by variants like this compound, patients may exhibit higher levels of markers of lipid peroxidation and lower levels of antioxidants. ashpublications.org The cellular response to oxidative stress also involves transcription factors like Nrf2, which regulates the expression of antioxidant genes. mdpi.comuc.pt However, the effectiveness of these compensatory mechanisms in fully counteracting the oxidative damage caused by this compound and its associated globin chain imbalances may be limited.

Mechanisms of Ineffective Erythropoiesis and Premature Erythrocyte Destruction Associated with this compound

Ineffective erythropoiesis and premature erythrocyte destruction are central pathophysiological mechanisms in conditions associated with this compound. dynamed.comlumenlearning.com As discussed in Section 4.1, the production of unstable alpha-globin chains leads to an imbalance in globin synthesis, with an excess of beta-globin chains. dynamed.comnih.govashpublications.org This excess results in the formation of unstable beta-4 tetramers (HbH) in adults and gamma-4 tetramers (Hb Bart's) in fetal life. nih.govashpublications.orgmedscape.com

These unstable homotetramers are prone to precipitation within erythroid precursors in the bone marrow. nih.govoncohemakey.com The accumulation of these precipitates and the associated oxidative stress trigger apoptosis (programmed cell death) of developing red blood cells, leading to ineffective erythropoiesis. nih.govoncohemakey.com This means that a significant proportion of red blood cells fail to mature and are destroyed before they leave the bone marrow. nih.govoncohemakey.com

For the red blood cells that do survive to enter the circulation, the precipitated unstable hemoglobin and the resulting membrane damage make them less deformable and more fragile. researchgate.netmedscape.comnih.gov These abnormal red blood cells are recognized and prematurely cleared from the circulation by macrophages, primarily in the spleen. oncohemakey.com This process, known as extravascular hemolysis, further contributes to the anemia observed in individuals with this compound-associated conditions. oncohemakey.comcambridge.org The combined effects of ineffective erythropoiesis and increased peripheral hemolysis lead to a reduced red blood cell mass and chronic anemia of varying severity. nih.govoncohemakey.com

Molecular Pathogenesis of Alpha-Globin Chain Deficiency in this compound Carriers

The fundamental molecular pathogenesis underlying the alpha-globin chain deficiency in this compound carriers is a qualitative defect in the alpha-globin chain itself, leading to its instability and reduced availability. ascls.orgnih.govdynamed.com The mutation at codon 125 (Leu→Pro) in the HBA2 gene is responsible for this unstable variant. ascls.orgnih.gov

While the HBA2 gene is transcribed into mRNA, the resulting alpha-globin polypeptide chain containing the proline substitution at position 125 is structurally compromised. ascls.org Proline is an imino acid that introduces a rigid kink into the polypeptide chain, which can disrupt the proper folding and stability of the alpha-globin protein. ascls.org This structural abnormality makes the this compound alpha-globin chain highly unstable. nih.govresearchgate.net

The unstable variant alpha-globin chains are rapidly degraded within the erythroid cells. researchgate.net This rapid catabolism reduces the pool of functional alpha-globin chains available to combine with beta-globin chains to form stable HbA. dynamed.comashpublications.org Consequently, even though the HBA2 gene might be transcribed, the functional output of alpha-globin is significantly diminished due to the instability and degradation of the variant protein. researchgate.netashpublications.org This effectively results in a deficiency of alpha-globin chains, mimicking the quantitative defect seen in deletional alpha-thalassemia, although the underlying mechanism is different. nih.govdynamed.com The severity of the alpha-globin chain deficiency in this compound carriers can be exacerbated by the co-inheritance of alpha-globin gene deletions on the other allele. medscape.comresearchgate.netashpublications.org

Research on Gene Expression Modulation by this compound Variants

Research into the modulation of gene expression by this compound variants is an ongoing area of study. While the primary defect in this compound is a structural mutation affecting protein stability, there is interest in understanding if the presence of this variant or the resulting cellular stress can influence the expression of other genes involved in erythropoiesis, oxidative stress response, or globin synthesis.

Studies in other hemoglobinopathies and thalassemias have shown that imbalances in globin chain synthesis and the accumulation of unstable hemoglobin can trigger cellular signaling pathways that affect gene expression. For example, oxidative stress, a consequence of unstable hemoglobin, can activate transcription factors like Nrf2, which upregulates the expression of antioxidant genes. mdpi.comuc.pt

Furthermore, the presence of unstable globin chains and ineffective erythropoiesis can influence the expression of genes involved in erythroid differentiation and maturation. Research using techniques like single-cell RNA sequencing is beginning to reveal the transcriptional heterogeneity within red blood cell populations in various hemoglobin disorders, which could potentially shed light on how variant hemoglobins (B146990) like this compound influence gene expression profiles during erythropoiesis. frontiersin.org

Specific research directly examining the modulation of gene expression by this compound variants at a broad level is less extensively documented compared to studies focusing on the consequences of alpha-globin deficiency and protein instability. However, the understanding of the cellular responses to unstable hemoglobin and oxidative stress in other related conditions suggests that this compound likely induces changes in the expression of genes related to stress response, protein handling, and potentially erythroid differentiation pathways. Further research, potentially utilizing advanced transcriptomic and proteomic approaches, is needed to fully elucidate the extent and mechanisms of gene expression modulation by this compound.

Diagnostic Methodologies and Research Characterization Techniques for Hemoglobin Quong Sze

High-Performance Liquid Chromatography (HPLC) for Hemoglobin Quong Sze Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone in hemoglobinopathy screening. This technique separates different hemoglobin variants based on their charge by utilizing a cation-exchange column. nih.govumich.edu Hemoglobin molecules are eluted from the column and identified by their specific retention times. nih.gov

For Hb QS, which is highly unstable, its detection by HPLC can be challenging and it may not be quantifiable. mjpath.org.my In some cases, an anomalous peak might be observed. For instance, in one study of a patient with a combination of Hb Jax (another unstable variant) and α0-thalassemia, HPLC revealed two anomalous peaks, one eluting at a retention time of 4.43 minutes and another at 4.95 minutes. scielo.br While HPLC is a valuable initial screening tool, the instability of Hb QS means it often requires molecular methods for definitive identification. mjpath.org.mynih.gov

Table 1: HPLC and Capillary Electrophoresis Findings for Hemoglobin Constant Spring (A related unstable hemoglobin variant)

GenotypeDetection by HPLCDetection by CE
Heterozygous Hb CS84.3% (290/344)100% (344/344)
Compound Heterozygous Hb CS90.3% (28/31)100% (31/31)
Homozygous Hb CS100% (1/1)100% (1/1)
Data sourced from a study on Hemoglobin Constant Spring, illustrating the comparative sensitivity of HPLC and CE for unstable variants. nih.gov

Capillary Electrophoresis (CE) in this compound Identification

Capillary Electrophoresis (CE) separates charged molecules in a silica (B1680970) capillary based on their electrophoretic mobility in an alkaline buffer. nih.gov This automated technique is considered superior to HPLC for detecting some unstable hemoglobin variants due to its higher sensitivity. nih.govnih.gov

In the context of Hb QS, CE may show the presence of Hb H and Hb Barts, which are indicative of α-thalassemia. mjpath.org.my However, a specific peak for the unstable Hb QS itself is often not seen. mjpath.org.my The primary utility of CE in diagnosing Hb QS lies in its ability to flag abnormalities in the hemoglobin profile that warrant further, more specific molecular investigation. usm.my For instance, the presence of a peak in "zone 2" of a CE electrophoretogram can be indicative of certain hemoglobin variants, prompting DNA analysis for confirmation. usm.myomjournal.org

Isoelectric Focusing (IEF) for this compound Variant Characterization

Isoelectric focusing (IEF) is a high-resolution electrophoretic technique that separates proteins, including hemoglobin variants, based on their isoelectric point (pI). scispace.comnih.gov Hemoglobin molecules migrate through a pH gradient and form sharp bands at the point where their net charge is zero. nih.gov

IEF can be used to identify various hemoglobin variants, including Hb Hekinan, and can help to classify different types of Hb H disease. researchgate.nettandfonline.com While specific IEF patterns for Hb QS are not extensively detailed in the provided research, the technique's ability to separate hemoglobin variants with high resolution makes it a valuable tool in the comprehensive workup of suspected hemoglobinopathies, especially when initial screening methods yield ambiguous results. scispace.com

Molecular Genetic Approaches: DNA Sequencing for this compound Allele Detection

DNA sequencing is the gold standard for definitively identifying the mutation responsible for Hb QS. haematologica.orgjournalagent.com This molecular technique directly analyzes the nucleotide sequence of the α-globin genes. journalagent.com

Sanger sequencing is a commonly used method that can accurately identify the single nucleotide substitution (c.377T>C) in the HBA2 gene that defines Hb QS. journalagent.comnih.gov This method is crucial for confirming diagnoses, especially in cases where protein-based methods fail to detect the unstable variant. haematologica.orgnih.gov Next-generation sequencing (NGS) technologies offer a more comprehensive approach, allowing for the simultaneous analysis of multiple globin genes and the detection of both common and rare mutations. journalagent.comallenpress.com

Polymerase Chain Reaction (PCR)-Based Assays for this compound Mutation Screening

Polymerase Chain Reaction (PCR) is a fundamental technique in molecular diagnostics that allows for the amplification of specific DNA segments. Various PCR-based assays have been developed for the rapid and reliable screening of the Hb QS mutation. mjpath.org.mytandfonline.comnih.gov

Allele-specific PCR, also known as Amplification Refractory Mutation System (ARMS), is a method that uses primers specifically designed to bind to either the normal or the mutated DNA sequence. journalagent.comhtct.com.br This allows for the direct detection of the Hb QS mutation. htct.com.br A multiplex ARMS-PCR can be designed to simultaneously screen for several non-deletional α-thalassemia mutations, including Hb QS, Hb Constant Spring, and Hb Adana, in a single reaction. mjpath.org.myomjournal.orgjournalagent.com

PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) is another PCR-based method used to detect specific mutations. nih.govatgenes.com This technique involves amplifying the region of the α2-globin gene containing the Hb QS mutation. The resulting PCR product is then subjected to digestion by a specific restriction enzyme, MspI. nih.gov The Hb QS mutation creates a recognition site for this enzyme, resulting in a unique digestion pattern that can be visualized by gel electrophoresis, distinguishing it from the normal allele. nih.govhaematologica.org In one study, digestion of the PCR product from a normal allele yielded two fragments (303 and 88 bp), while the Hb QS allele produced three fragments (223, 180, and 88 bp). haematologica.org

Table 2: PCR-RFLP Digestion Patterns for Hb Quong Sze

AlleleRestriction EnzymeExpected Fragment Sizes (bp)
NormalMspI303, 88
Hb Quong SzeMspI223, 180, 88
Based on a study developing a rapid detection method for Hb QS. haematologica.org

Combine-Amplification Refractory Mutation System (C-ARMS)

The Combine-Amplification Refractory Mutation System (C-ARMS) is a PCR-based method that offers rapid and accurate detection of specific point mutations. This technique is particularly useful for identifying non-deletional α-thalassemia mutations like Hb Quong Sze. wisdomlib.org Studies have demonstrated the utility of C-ARMS, often in conjunction with duplex PCR, for the molecular characterization of both Hemoglobin Constant Spring (Hb CS) and Hb Quong Sze. nih.govwisdomlib.org This approach allows for the simultaneous detection of these common non-deletional variants, facilitating a comprehensive diagnosis of non-deletional Hemoglobin H (HbH) disease. nih.govwisdomlib.orgnih.gov The C-ARMS protocol has been optimized for the specific and swift molecular diagnosis of these variants from minimal DNA quantities. nih.govwisdomlib.org

Real-Time PCR and High-Resolution Melting Analysis

Real-time Polymerase Chain Reaction (PCR) coupled with High-Resolution Melting (HRM) analysis is another powerful tool for genotyping non-deletional α-thalassemia mutations. tsh.or.thoup.comnu.ac.thbuu.ac.th This method relies on the principle that different DNA sequences will have distinct melting profiles. tsh.or.th Following PCR amplification, the HRM analysis measures the change in fluorescence as the DNA denatures with increasing temperature. The resulting melting curves can differentiate between wild-type and mutant alleles, including the specific mutation responsible for Hb Quong Sze. nu.ac.thhku.hk This technique is valued for its speed, accuracy, and closed-tube format, which minimizes the risk of contamination. nu.ac.thhku.hk

Nested Asymmetric PCR Melting Curve Assay

To overcome challenges associated with the high homology and complex secondary structures of α-globin genes, a nested asymmetric PCR melting curve assay has been developed. researchgate.netnih.gov This one-step genotyping method has proven effective in accurately identifying several non-deletional α-thalassemia mutations in a single, closed-tube reaction, including Hb Quong Sze. researchgate.netnih.gov A study evaluating this assay on a large number of samples demonstrated a 100% concordance rate in identifying known genotypes, highlighting its reliability and potential for high-throughput screening in clinical diagnostics and thalassemia prevention programs. researchgate.netnih.gov

Mass Spectrometry (MS) Applications in this compound Structural Analysis

Mass spectrometry (MS) is a valuable tool for the structural characterization of hemoglobin variants. nih.govresearchgate.net While DNA-based methods are essential for identifying the underlying genetic mutation of Hb Quong Sze, MS can provide confirmatory evidence at the protein level. nih.govclinicalgate.com Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact globin chains. capes.gov.br However, due to the high instability of the Hb Quong Sze α-globin chain, its detection by MS can be challenging, and in some cases, the abnormal chain may not be observed. capes.gov.br Despite this limitation, MS remains a powerful technique for identifying unknown hemoglobin variants and confirming the amino acid sequence alterations predicted by DNA analysis. nih.gov

Advanced Spectroscopic Techniques for this compound Conformation Studies

While specific studies focusing on advanced spectroscopic techniques for the conformational analysis of this compound are not extensively detailed in the provided search results, the inherent instability of this variant suggests that its conformation is significantly altered. The substitution of leucine (B10760876) with proline at position 125 is known to disrupt the helical structure of the globin chain, leading to its instability. capes.gov.brtandfonline.com Spectroscopic methods such as circular dichroism (CD) and fluorescence spectroscopy are standard techniques used to study the secondary and tertiary structures of proteins and could, in principle, be applied to investigate the conformational changes in Hb Quong Sze. However, the challenge lies in obtaining sufficient quantities of the purified, stable protein for such analyses.

Comparative Analysis of Different Analytical Methods for this compound Detection

The detection of this compound relies on a combination of hematological analysis, protein-based methods, and definitive molecular techniques. Each method offers distinct advantages and limitations.

Method Principle Advantages Limitations
Routine Electrophoresis/HPLC Separation of hemoglobin proteins based on charge and/or size. nih.govtandfonline.comresearchgate.netWidely available for initial screening. nih.gov Can detect some common hemoglobin variants. nih.govresearchgate.netHb Quong Sze is often undetectable due to its high instability. nih.govmdpi.com
Combine-Amplification Refractory Mutation System (C-ARMS) Allele-specific PCR for detecting known point mutations. nih.govwisdomlib.orgRapid, simple, and accurate for diagnosing known mutations like Hb QS. nih.govwisdomlib.org Requires minimal DNA. nih.govOnly detects the specific mutations targeted by the primers.
Real-Time PCR with High-Resolution Melting (HRM) Analysis Differentiates DNA sequences based on their melting profiles after PCR. tsh.or.thnu.ac.thHigh accuracy, rapid, and performed in a closed-tube system, reducing contamination risk. nu.ac.thhku.hkMay not be able to distinguish all mutations, especially in complex genetic regions.
Nested Asymmetric PCR Melting Curve Assay A one-step, closed-tube method for genotyping multiple mutations. researchgate.netnih.govHigh sensitivity and accuracy, suitable for high-throughput screening. nih.gov Overcomes challenges of high gene homology. nih.govPrimarily designed for known mutations.
DNA Sequencing Determines the exact nucleotide sequence of a gene. researchgate.nettandfonline.comThe "gold standard" for mutation identification, capable of detecting novel mutations. nih.govCan be more time-consuming and expensive than targeted mutation detection methods. hku.hk
Mass Spectrometry (MS) Measures the mass-to-charge ratio of molecules to determine molecular weight and structure. nih.govresearchgate.netCan confirm structural changes at the protein level. nih.gov Useful for characterizing new variants. nih.govDetection of highly unstable proteins like Hb QS can be difficult. capes.gov.br Requires specialized equipment and expertise. nih.gov

Table 1: Comparative Analysis of Analytical Methods for this compound Detection

Routine methods like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are standard for initial thalassemia screening but are unreliable for detecting the highly unstable Hb Quong Sze variant. nih.govmdpi.commjpath.org.my Therefore, molecular methods are indispensable. C-ARMS and real-time PCR with HRM are rapid and cost-effective for screening known mutations like Hb Quong Sze. nih.govwisdomlib.orgnu.ac.th The nested asymmetric PCR melting curve assay offers a high-throughput solution for genotyping several non-deletional mutations simultaneously. nih.gov DNA sequencing remains the definitive method, especially for confirming results and identifying rare or novel mutations. researchgate.nettandfonline.com While MS provides valuable protein-level information, its application for the direct detection of the unstable Hb Quong Sze chain is limited. nih.govcapes.gov.br Ultimately, a comprehensive diagnostic approach often involves initial hematological and protein analysis followed by confirmatory molecular testing. nih.govbloodresearch.or.kr

Epidemiology and Population Genetics of Hemoglobin Quong Sze

Global Distribution Patterns of the Hemoglobin Quong Sze Allele

The this compound allele (HBA2:c.377T>C, p.Leu126Pro) is primarily found in Southeast Asia and Southern China. mjpath.org.myresearchgate.netnih.gov However, due to significant population migrations, the allele is now encountered in various countries worldwide, including those in North America, Northern Europe, and Australia. nih.govthalassaemia.org.cyannals.edu.sgdynamed.com The global distribution reflects historical gene flow and the movement of populations from high-prevalence areas. thalassaemia.org.cyupm.edu.my

Regional Prevalence Studies of this compound (e.g., Southern China, Southeast Asia)

This compound is a common non-deletional alpha-thalassemia in Southern China. researchgate.netnih.govresearchgate.net Studies in Huizhou city, Southern China, identified Hb Quong Sze carriers with a prevalence rate of 0.2% in one study. researchgate.netnih.gov In Southeast Asia, Hb Quong Sze is also a common non-deletional variant. mdpi.com In Malaysia, it has been reported, with a higher prevalence in Malaysian Chinese compared to Malays. mjpath.org.my Studies in Northeast Peninsular Malaysia found Hb Quong Sze in 1.5% of alpha-thalassemia patients in one study, following Hb Constant Spring in prevalence among nondeletional mutations. mdpi.com In Thailand, it is also found, often in combination with other alpha-thalassemia mutations. mjpath.org.myresearchgate.net The prevalence of alpha-thalassemia, including variants like Hb Quong Sze, ranged from 17.3% to 51.5% in Vietnam, Cambodia, Laos, and Malaysia between 2010 and 2020. dynamed.com

Here is a table summarizing some regional prevalence data:

RegionPopulation StudiedObserved Prevalence/FrequencyNotesSource
Southern China113,400 individuals0.2% (carriers)Study in Huizhou city; 521 Hb QS carriers identified. researchgate.netnih.gov
Northeast Peninsular MalaysiaAlpha-thalassemia patients1.5% (of alpha-thal patients)Among nondeletional mutations, followed Hb Constant Spring. mdpi.com
MalaysiaMalaysian Chinese vs. MalaysHigher in Malaysian ChineseReported as rare overall in Malaysia. mjpath.org.my
Southeast AsiaGeneral PopulationCommon non-deletional variantFound alongside Hb Constant Spring and Hb Adana in Singapore. upm.edu.mymdpi.com

Population Screening Methodologies for this compound in Research Settings

Screening for this compound often involves a combination of hematological analyses and molecular techniques. Initial screening may utilize hematological indices such as Mean Corpuscular Volume (MCV) and Mean Corpuscular Hemoglobin (MCH). researchgate.netnih.gov While MCV < 80.0 fL is a common criterion for thalassemia screening, studies suggest that using an MCH cutoff of < 27.0 pg can be more effective in detecting Hb Quong Sze carriers, as some heterozygotes may have MCV values above 80.0 fL. researchgate.netnih.gov

Definitive identification of Hb Quong Sze requires molecular analysis due to its unstable nature, which makes it difficult to detect by routine hemoglobin electrophoresis. mjpath.org.mymdpi.com Molecular methods include multiplex gap-polymerase chain reaction (PCR) for common alpha-thalassemia deletions and techniques like multiplex ARMS-PCR, DNA sequencing, and PCR-restriction fragment length polymorphism (RFLP) analysis for detecting non-deletional mutations such as Hb Quong Sze. mjpath.org.mymdpi.comusm.mygeneticsmr.orghaematologica.orgsemanticscholar.org Combine-amplification refractory mutation system (C-ARMS) protocols have been optimized for rapid and specific molecular characterization of Hb Quong Sze. usm.my High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) can also be used, although Hb Quong Sze may present as a pre-run peak or be undetectable by routine electrophoresis methods. mjpath.org.mymdpi.comtsh.or.th

Gene Flow and Migration Patterns Influencing this compound Geographic Dispersal

The geographic dispersal of the this compound allele is closely linked to historical and contemporary gene flow and migration patterns. Originating likely in Southern China or Southeast Asia, the allele has spread through the movement of people within these regions and to other parts of the world. mjpath.org.myresearchgate.netnih.govannals.edu.sg Migration routes, trade, and more recent diasporas have contributed to its presence in diverse populations globally. thalassaemia.org.cydynamed.comupm.edu.my For instance, studies suggest that gene flow from Indonesia may have contributed to the presence of certain alpha-thalassemia variants, potentially including Hb Quong Sze, in Malaysian populations through migration and mixed marriages. upm.edu.my The increasing numbers of HbH disease cases, which can involve Hb Quong Sze, in Western countries are also attributed to migration from East Asia. annals.edu.sg

Evolutionary Genetics of the HBA2:c.377T>C (p.Leu126Pro) Mutation

The HBA2:c.377T>C mutation leads to the substitution of leucine (B10760876) by proline at codon 126 (or 125 when numbered from the mature protein) in the alpha-2 globin chain. nih.govhaematologica.orgnih.govnih.gov This specific amino acid substitution occurs in a region of the alpha-globin chain critical for alpha-beta contact, which is essential for the formation of the hemoglobin tetramer. nih.gov The introduction of proline, an amino acid known to disrupt protein structure, results in a highly unstable alpha-globin chain that degrades rapidly. mjpath.org.mynih.govhaematologica.orgnih.govnih.gov This instability is the underlying mechanism for the alpha-thalassemia phenotype associated with Hb Quong Sze. mjpath.org.mynih.gov The mutation abolishes an original EcoR1 restriction site and creates new sites for HpaII and MspI, which can be utilized in molecular detection methods. upm.edu.myhaematologica.org The prevalence of alpha-thalassemia mutations, including non-deletional types like Hb Quong Sze, is influenced by natural selection, likely due to the protective effect heterozygosity can offer against malaria in endemic regions. geneticsmr.orghku.hk

Founder Effects and Genetic Drift in this compound Populations

Founder effects and genetic drift have likely played a role in shaping the distribution and frequency of the this compound allele in certain populations. When a small group of individuals carrying the allele establishes a new population, the allele frequency in the new population may be significantly different from the original larger population (founder effect). Subsequently, random fluctuations in allele frequency across generations (genetic drift) can further influence its prevalence, particularly in smaller or isolated communities. These mechanisms, in conjunction with natural selection and gene flow, contribute to the observed regional variations in Hb Quong Sze frequency. nih.govthalassaemia.org.cygeneticsmr.orghku.hk

Genetic Epidemiology of this compound in Diverse Ethnic Groups

This compound is found in various ethnic groups, particularly those with ancestry in Southern China and Southeast Asia. mjpath.org.myresearchgate.netresearchgate.netmdpi.com Studies in Malaysia have shown that while rare, Hb Quong Sze is seven times more prevalent in Malaysian Chinese compared to Malays. mjpath.org.my It has also been reported in individuals of Chinese descent in Indonesia and in the Thai population. mjpath.org.myresearchgate.netsemanticscholar.org The clinical presentation of Hb Quong Sze can vary depending on the genetic context, particularly when inherited with other alpha-thalassemia mutations. researchgate.netnih.gov For instance, compound heterozygosity for Hb Quong Sze and the Southeast Asian double alpha-globin gene deletion (--SEA) can result in Hemoglobin H (HbH) disease, with varying clinical severity from moderate to severe anemia requiring blood transfusion. mjpath.org.myresearchgate.netnih.govresearchgate.net Heterozygous carriers of Hb Quong Sze are usually asymptomatic or present with mild anemia and microcytosis. mjpath.org.my

Here is a table illustrating the clinical spectrum observed with different Hb Quong Sze genotypes:

GenotypeClinical PresentationSource
Heterozygous Hb Quong SzeUsually asymptomatic, mild anemia, mild microcytosis, or normal hemoglobin level. mjpath.org.mymdpi.com
Compound heterozygous Hb QS / α+-thalMild thalassemia. researchgate.netnih.gov
Compound heterozygous Hb QS / --SEAHemoglobin H disease, varying from moderate anemia to severe anemia requiring transfusion. mjpath.org.myresearchgate.netnih.govresearchgate.net
Double heterozygous Hb QS and β-thalBehaved as β-thal trait. researchgate.netnih.gov
Homozygous Hb Quong SzeMild to moderate anemia, increased Hb A2 level. Rarely reported. mjpath.org.mynih.gov

Interaction of Hemoglobin Quong Sze with Other Hemoglobinopathies and Genetic Modifiers

Co-Inheritance of Hemoglobin Quong Sze with Alpha-Thalassemia Alleles (e.g., α⁰-thalassemia, SEA deletion)

The interaction of this compound, a non-deletional α⁺-thalassemia mutation, with α⁰-thalassemia alleles, such as the Southeast Asian (SEA) double α-globin gene deletion (--SEA), results in non-deletional Hemoglobin H (HbH) disease. nih.govmjpath.org.mynih.govresearchgate.netnih.govresearchgate.netusm.myresearchgate.net Non-deletional HbH disease is generally associated with a more severe phenotype compared to deletional HbH disease. nih.govmjpath.org.myresearchgate.netashpublications.orgmdpi.com Patients with non-deletional HbH disease are more prone to splenomegaly and may require blood transfusions. nih.govashpublications.org

A case report described a 3-month-old Malay infant with severe hypochromic microcytic anemia, mild hepatomegaly, and abundant HbH inclusion bodies, who was found to be a compound heterozygote for the --SEA deletion and the Hb Quong Sze mutation. mjpath.org.mynih.govresearchgate.net This highlights that the combination of Hb Quong Sze with the --SEA deletion can lead to thalassemia intermedia and HbH disease. mjpath.org.mynih.govresearchgate.net Another study identified 28 individuals with Hb Quong Sze in combination with --SEA/αα who presented with HbH disease, exhibiting varied clinical symptoms ranging from moderate to severe anemia requiring blood transfusion. nih.gov The first reported case of HbH hydrops fetalis associated with the Hb Quong Sze mutation involved the association of the --SEA deletion and the αQuong Szeα mutation in a Chinese woman. researchgate.net

Co-Inheritance of this compound with Beta-Thalassemia Alleles

Co-inheritance of this compound with beta-thalassemia alleles has also been observed. A study in Southern China identified 29 individuals who were double heterozygotes for Hb Quong Sze and beta-thalassemia, and they presented with a phenotype resembling beta-thalassemia trait. nih.gov In cases of heterozygous beta-thalassemia with only one functional alpha-globin gene, patients may experience chronic anemia similar to HbH disease but without detectable HbH levels. nih.gov While co-inheritance of alpha-thalassemia genotypes that reduce alpha-globin synthesis can modify the clinical phenotype of homozygous or compound heterozygous beta-thalassemia to a milder form, this effect is more pronounced with β⁺ variants compared to β⁰ variants. nih.gov

Interaction of this compound with Other Alpha-Globin Variants (e.g., Hb Constant Spring)

This compound can also interact with other alpha-globin variants, such as Hemoglobin Constant Spring (Hb Constant Spring), another common non-deletional alpha-thalassemia mutation. tandfonline.comnih.govresearchgate.netusm.mymdpi.comwisdomlib.orgomjournal.org Both Hb Quong Sze and Hb Constant Spring are non-deletional α⁺-thalassemia mutations. nih.gov The interaction of non-deletional α⁺-thalassemia mutations like Hb Constant Spring and Hb Quong Sze with the SEA double α-globin gene deletion can result in non-deletional HbH disease. nih.govnih.govresearchgate.netusm.my

A rare instance of compound heterozygosity for two non-deletional alpha-thalassemia mutations, Hb Constant Spring and Hb Quong Sze (αCSα/αQSα), has been reported. tandfonline.comscilit.com This case presented with a mild alpha-thalassemia phenotype. tandfonline.com While homozygosity for either Hb Constant Spring or Hb Quong Sze can lead to varying clinical pictures, from severe hemolysis to mild anemia, the clinical phenotype of compound heterozygosity for Hb Constant Spring/Hb Quong Sze had not been previously described. tandfonline.com

Influence of Genetic Modifiers on this compound Expression and Stability

The clinical severity of non-deletional HbH disease, which can result from the interaction of Hb Quong Sze with alpha-thalassemia deletions, shows phenotypic variability even among individuals with identical genotypes. ashpublications.org This suggests that other genetic and environmental factors play a role in modifying the degree of clinical severity. ashpublications.org

While the search results mention genetic modifiers in the context of HbH disease and beta-thalassemia, specific research detailing the direct influence of identified genetic modifiers solely on this compound expression and stability is limited within the provided snippets. However, general concepts regarding genetic modifiers in thalassemia, such as BCL11A and HBS1L-MYB influencing Hb F levels, are mentioned in the broader context of thalassemia genetics. unite.it Alpha-hemoglobin-stabilizing protein (AHSP) is also discussed as a potential modifier of beta-thalassemia severity by binding to free alpha-globin polypeptides, preventing their precipitation. nih.gov Further research is needed to specifically delineate the influence of such modifiers on the expression and stability of the unstable this compound variant.

Research on Compound Heterozygosity Involving this compound

Research has focused on compound heterozygosity involving this compound and various alpha-thalassemia alleles. As discussed in section 7.1, compound heterozygosity for Hb Quong Sze and the --SEA deletion is a known cause of non-deletional HbH disease, with varying degrees of clinical severity. mjpath.org.mynih.govresearchgate.netresearchgate.netresearchgate.net Studies have characterized the molecular basis and clinical manifestations of this compound heterozygous state. mjpath.org.mynih.govresearchgate.netresearchgate.netresearchgate.net

The rare instance of compound heterozygosity for Hb Quong Sze and Hb Constant Spring has also been documented, presenting a mild alpha-thalassemia phenotype. tandfonline.comscilit.com This highlights the diverse outcomes possible with different combinations of non-deletional alpha-globin variants.

Furthermore, compound heterozygosity involving Hb Quong Sze and alpha⁺-thalassemia has been reported, leading to mild thalassemia. nih.gov The study in Southern China identified 16 such compound heterozygotes. nih.gov These findings underscore the importance of molecular analysis for accurate diagnosis and genetic counseling in populations where Hb Quong Sze is prevalent. nih.gov

While specific data tables detailing the clinical and hematological parameters for each type of compound heterozygosity were not consistently available across all search results, the general findings indicate a spectrum of severity depending on the interacting alleles.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound101716625

Interactive Data Tables

Experimental Models for Hemoglobin Quong Sze Research

Recombinant Protein Expression Systems for Hemoglobin Quong Sze Production and Analysis

Recombinant protein expression systems are essential tools for producing large quantities of specific proteins for detailed biochemical and structural analysis tsh.or.thannals.edu.sg. These systems allow researchers to produce wild-type and mutant hemoglobin variants, including potentially this compound, to study their properties in isolation.

General protocols for expressing recombinant hemoglobins (B146990) in host organisms like Escherichia coli have been developed tsh.or.thannals.edu.sg. These systems often involve developing plasmid expression vectors containing the genes for the alpha and beta globin chains tsh.or.th. Optimization of expression conditions, such as induction temperature and time, is crucial for enhancing the yield and solubility of recombinant proteins, particularly for hemoglobins which can have varying solubilities tsh.or.th.

While the search results describe the successful expression of recombinant hemoglobins from other species, such as the deer mouse, and highlight the utility of these systems for studying structure-function relationships and molecular mechanisms of pathophysiology tsh.or.th, there is no specific mention in the provided results of the successful recombinant expression and purification of this compound. Given the reported instability of the Hb QS alpha-globin chain nih.govwikipedia.orghaematologica.orggenecards.org, expressing and purifying the intact and functional Hb QS tetramer recombinantly would likely present significant technical challenges. However, if successful, this approach would enable detailed in vitro studies of Hb QS's oxygen binding properties, stability under various conditions, and interaction with other proteins.

Computational Modeling and Molecular Dynamics Simulations of this compound

General studies using molecular dynamics simulations have been applied to human hemoglobin to understand its cooperative oxygen binding and the transition between the unliganded (T) and liganded (R) states. These simulations can reveal details about the stability of different hemoglobin conformations and the influence of factors like solvent box size on simulation accuracy.

While computational modeling is a relevant approach in hemoglobin research, there is no specific information in the provided search results about computational modeling or molecular dynamics simulations being performed specifically on the this compound variant. Given that the Leu125Pro mutation in Hb QS is located in a region critical for alpha-beta contact nih.gov, computational studies could potentially model how this proline substitution disrupts the normal folding and interaction of the alpha-globin chain, leading to its instability and rapid degradation nih.govwikipedia.orghaematologica.orggenecards.org. Such simulations could provide a molecular-level understanding of the reported instability of Hb QS.

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) for this compound

Structural biology techniques, such as X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM), are fundamental for determining the three-dimensional structure of proteins at high resolution. Knowing the atomic structure of this compound would be crucial for understanding the precise impact of the Leu125Pro mutation on the protein's conformation and how this leads to instability and dysfunction.

X-ray crystallography has historically been the primary method for solving hemoglobin structures and has been instrumental in understanding the allosteric mechanisms of oxygen binding. Cryo-EM has emerged as a powerful complementary technique, capable of determining structures of proteins, including hemoglobin, without the need for crystallization and providing insights into conformational flexibility.

Advanced Research Perspectives and Future Directions in Hemoglobin Quong Sze Studies

Systems Biology Approaches to Hemoglobin Quong Sze Pathophysiology

Systems biology approaches offer a holistic view of complex biological systems by integrating data from various levels, such as genomics, transcriptomics, proteomics, and metabolomics. researchgate.net Applying these approaches to Hb Quong Sze research can provide a more comprehensive understanding of its pathophysiology beyond the single gene defect. By analyzing the interplay of different molecular components and pathways affected by the unstable Hb QS variant, researchers can gain insights into the mechanisms driving the severity of non-deletional HbH disease associated with Hb QS. This could involve studying how the misfolded or unstable alpha-globin chains impact cellular processes, protein interactions, and metabolic profiles within red blood cells and other relevant tissues.

Gene Editing Technologies (e.g., CRISPR-Cas9) for Modeling and Correcting this compound in Research Contexts

Gene editing technologies like CRISPR-Cas9 hold significant promise for both modeling and potentially correcting the genetic defect underlying this compound in research settings. researchgate.netnih.govjbr-pub.org.cnfrontiersin.org CRISPR-Cas9 can be used to introduce the specific HBA2: c.377T>C mutation into cell lines or animal models, creating in vitro or in vivo models that accurately mimic the genetic basis of Hb QS. researchgate.net These models can then be used to study the molecular and cellular consequences of the mutation and test potential therapeutic strategies. Furthermore, in a research context, gene editing could theoretically be explored to correct the c.377T>C mutation in affected hematopoietic stem cells, offering a potential avenue for developing curative approaches. researchgate.net While still in the research phase for Hb QS, studies on using CRISPR-Cas9 to correct other alpha-thalassemia mutations like Hb Constant Spring have shown promising results in repairing mutant genes in fibroblasts and induced pluripotent stem cells. researchgate.netresearchgate.net

Single-Cell Analysis in this compound Research

Traditional bulk analysis of blood samples can sometimes mask heterogeneity within cell populations. Single-cell analysis technologies, such as single-cell RNA sequencing or single-cell proteomics, can provide a more granular view of how the Hb Quong Sze mutation affects individual cells. This is particularly relevant in conditions like HbH disease, where there can be a mixed population of red blood cells with varying degrees of alpha-globin chain imbalance. Single-cell analysis could help to understand the cellular diversity in affected individuals, identify specific cell subsets that are more severely impacted, and uncover subtle cellular phenotypes that are not apparent in bulk studies.

Methodological Innovations in this compound Detection and Characterization

Accurate and rapid detection of this compound is crucial for diagnosis, genetic counseling, and management, particularly in populations where it is prevalent. bioline.org.brwisdomlib.orgnih.gov While routine hemoglobin electrophoresis may not detect the unstable Hb QS variant, molecular techniques are essential. nih.govhaematologica.orgresearchgate.netmdpi.com Methodological innovations in detection and characterization are continually being developed. Techniques such as Combine-Amplification Refractory Mutation System (C-ARMS) and various PCR-based methods, including duplex PCR and multiplex ARMS-PCR, have been optimized for the specific detection of the Hb QS mutation. bioline.org.brnih.govmjpath.org.mywisdomlib.orgresearchgate.netresearchgate.netomjournal.org PCR-restriction fragment length polymorphism (RFLP) analysis is also used. bioline.org.brnih.govhaematologica.orgwisdomlib.org Direct DNA sequencing of the alpha-globin genes remains a definitive method for characterizing the mutation. haematologica.orgresearchgate.net High-resolution melting (HRM) analysis is another technique being explored for the identification of alpha-globin mutations, including Hb QS. researchgate.net Continued development and optimization of these molecular techniques aim for increased sensitivity, specificity, speed, and cost-effectiveness, facilitating broader screening and diagnosis. bioline.org.brwisdomlib.org

Unexplored Research Questions Regarding this compound Allele Frequency and Impact

While studies have reported the presence and impact of the this compound allele in specific populations, particularly in Southern China and Southeast Asia, there remain unexplored research questions regarding its precise allele frequency and clinical impact in various ethnic groups and geographical regions. bioline.org.brnih.govnih.govresearchgate.netresearchgate.net Comprehensive, large-scale population studies using standardized molecular diagnostic methods are needed to accurately determine the prevalence of the Hb QS allele globally. Furthermore, research is needed to fully understand the spectrum of clinical phenotypes associated with different genotypes involving the Hb QS allele, including homozygous states and compound heterozygosity with other alpha or beta-globin gene mutations. mjpath.org.mynih.gov The influence of genetic modifiers and environmental factors on the phenotypic expression of Hb QS-related hemoglobinopathies also warrants further investigation. ashpublications.org

Potential for Basic Science Discoveries from this compound Research

Research into this compound, as a specific example of an unstable hemoglobin variant causing alpha-thalassemia, has the potential to yield broader basic science discoveries relevant to protein folding, stability, and the cellular response to misfolded proteins. Studying how the Leu>Pro substitution at codon 125 affects alpha-globin chain folding and assembly, and how the cell handles the resulting unstable protein, can provide insights into fundamental biological processes. This includes understanding the mechanisms of protein quality control, the unfolded protein response, and the pathways leading to premature destruction of red blood cell precursors (ineffective erythropoiesis) and hemolysis. Findings from Hb QS research could contribute to a better understanding of other protein misfolding disorders and potentially inform the development of therapeutic strategies targeting protein quality control pathways.

Conclusion of Hemoglobin Quong Sze Academic Research

Synthesis of Key Research Findings on Hemoglobin Quong Sze

This compound (Hb QS) is a non-deletional alpha-thalassemia variant resulting from a specific missense mutation (CTG→CCG) at codon 125 (Leu→Pro) in the HBA2 gene mjpath.org.mynih.govhaematologica.org. This mutation leads to the production of an extremely unstable alpha-globin chain mjpath.org.myascls.orgdynamed.com. Key research findings indicate that while heterozygous carriers of Hb Quong Sze are often asymptomatic or mildly affected, its co-inheritance with alpha-zero thalassemia mutations, particularly the Southeast Asian deletion (--SEA), results in a more severe form of Hemoglobin H (Hb H) disease compared to purely deletional Hb H disease mjpath.org.myannals.edu.sgbinasss.sa.crashpublications.org. This increased severity is linked to the pronounced instability and rapid degradation of the Hb Quong Sze alpha-globin chain, leading to a greater imbalance of globin chains and increased precipitation of unstable beta-globin tetramers (Hb H) mjpath.org.myascls.orgdynamed.comashpublications.org.

Studies utilizing molecular techniques like PCR-based methods and DNA sequencing have been instrumental in accurately identifying Hb Quong Sze, which is often undetectable by standard electrophoretic methods due to its instability nih.govhaematologica.orgmdpi.com. Research in high-prevalence areas has characterized the diverse genotypes involving Hb Quong Sze and their associated hematological parameters and clinical presentations researchgate.netnih.gov. For instance, a large study in Southern China identified Hb QS carriers with various genotypes, including heterozygotes with reduced MCH, compound heterozygotes with alpha-plus thalassemia showing mild thalassemia, combinations with --SEA leading to Hb H disease with variable anemia severity, and double heterozygotes with beta-thalassemia trait researchgate.netnih.gov. These findings highlight the phenotypic variability associated with Hb Quong Sze depending on the co-inherited alpha- or beta-globin gene defects researchgate.netnih.govresearchgate.net.

GenotypeAssociated PhenotypeKey Hematological FeaturesReferences
Heterozygous Hb QS (αQSα/αα)Asymptomatic or mild anemia, mild microcytosisDecreased MCH; MCV may be slightly lower mjpath.org.myresearchgate.netmdpi.comnih.gov mjpath.org.myresearchgate.netmdpi.comnih.gov
Compound Heterozygous Hb QS / α+-thalMild thalassemiaMild anemia, reduced MCV and MCH researchgate.netnih.gov researchgate.netnih.gov
Compound Heterozygous Hb QS / α0-thal (--SEA/αQSα)Non-deletional Hb H disease (moderate to severe anemia)Severe hypochromic microcytic anemia, presence of Hb H and Hb Barts, reduced HbA2 mjpath.org.myresearchgate.netnih.govresearchgate.net mjpath.org.myresearchgate.netnih.govresearchgate.net
Double Heterozygous Hb QS / β-thal traitβ-thalassemia trait phenotypeReduced MCV and MCH; HbA2 levels may be increased researchgate.netnih.gov researchgate.netnih.gov
Homozygous Hb QS (αQSα/αQSα)Mild to moderate anemiaIncreased Hb A2 level (reported in one study) researchgate.netnih.gov researchgate.netnih.gov

Remaining Gaps in Knowledge and Future Research Imperatives for this compound

Despite significant advancements in understanding the genetic basis and clinical associations of this compound, several knowledge gaps remain, necessitating future research. A comprehensive understanding of the precise molecular mechanisms by which the Leu>Pro substitution at codon 125 leads to the extreme instability of the alpha-globin chain could be further elucidated through detailed structural and functional studies ascls.orgdynamed.com. While it is known that the proline introduces a "kink" disrupting the H helix, the full cascade of events leading to rapid degradation warrants deeper investigation ascls.org.

The reported rarity of homozygous Hb Quong Sze suggests it may be under-reported or genuinely rare mjpath.org.myresearchgate.net. Further studies are needed to ascertain the true prevalence of homozygous individuals and to characterize their clinical and hematological profiles more extensively researchgate.netnih.gov.

The phenotypic variability observed in individuals with the same Hb Quong Sze genotype, particularly in non-deletional Hb H disease, suggests the influence of other genetic modifiers or environmental factors researchgate.netashpublications.org. Future research should focus on identifying these modifying factors, which could include variations in other globin genes, genes involved in red blood cell production and degradation, or genes influencing oxidative stress responses ashpublications.org.

While molecular diagnostic methods are established, ongoing efforts to develop more cost-effective, high-throughput, and accessible screening and diagnostic tools for Hb Quong Sze, especially in resource-limited settings, are crucial for improving carrier identification and preventing severe forms of thalassemia through genetic counseling and prenatal diagnosis nih.govwisdomlib.orgnih.govresearchgate.netusm.myresearchgate.net.

Furthermore, long-term follow-up studies on individuals with different Hb Quong Sze genotypes are needed to better understand the natural history of the condition, potential long-term complications beyond anemia, and the impact on quality of life. Research into potential therapeutic interventions, although challenging for structural hemoglobin variants, could explore strategies aimed at improving alpha-globin chain stability or reducing the burden of unstable hemoglobin precipitates.

Broader Implications of this compound Research for Hemoglobinopathy Science

Research on this compound has broader implications for the field of hemoglobinopathy science. As a well-characterized example of a highly unstable non-deletional alpha-globin variant causing alpha-thalassemia, studies on Hb Quong Sze contribute to the understanding of genotype-phenotype correlations in hemoglobin disorders researchgate.netnih.govresearchgate.net. The observation that non-deletional mutations can lead to more severe phenotypes than some deletional mutations highlights the importance of considering the functional consequences of mutations, not just the reduction in gene copy number mjpath.org.myannals.edu.sgbinasss.sa.crashpublications.org.

The challenges in detecting unstable variants like Hb Quong Sze using routine methods underscore the necessity of advanced molecular diagnostics in comprehensive hemoglobinopathy screening and diagnosis programs nih.govhaematologica.orgmdpi.com. This is particularly relevant in regions with a high prevalence of diverse hemoglobin disorders researchgate.netnih.govusm.my. The development and validation of efficient molecular screening strategies, as demonstrated for Hb Quong Sze, can serve as models for identifying other rare or unstable hemoglobin variants nih.govwisdomlib.orgusm.myresearchgate.net.

Furthermore, research into the pathophysiology of Hb Quong Sze-associated Hb H disease provides insights into the mechanisms of red blood cell damage caused by unstable hemoglobin precipitates mjpath.org.mybinasss.sa.crashpublications.org. This knowledge can inform the development of therapeutic strategies aimed at mitigating oxidative stress and improving red blood cell survival in various hemoglobinopathies characterized by the presence of unstable hemoglobin or excess globin chains ashpublications.orgmdpi.com.

Finally, studies on the population genetics and distribution of Hb Quong Sze contribute to a better understanding of human migration patterns and the spread of hemoglobin disorders mjpath.org.myannals.edu.sgnih.govresearchgate.net. This information is vital for public health initiatives, including carrier screening programs and genetic counseling services, aimed at preventing severe forms of thalassemia and other hemoglobinopathies in affected populations researchgate.netwisdomlib.orgnih.govresearchgate.netnih.gov.

Q & A

Q. What molecular techniques are recommended for detecting Hb Quong Sze mutations?

Methodological Answer: Hb Quong Sze (HBA2 c.377T>C) is identified using a combination of PCR-based methods and next-generation sequencing (NGS). Conventional gap-PCR and reverse dot-blotting are insufficient for detecting non-deletional α-thalassemia mutations like Hb Quong Sze . NGS is critical for resolving cases with atypical hematological profiles, enabling high-resolution analysis of the α-globin gene cluster. For validation, Sanger sequencing of the HBA2 gene is recommended .

Q. What hematological indicators suggest Hb Quong Sze in clinical cases?

Methodological Answer: Key indicators include microcytic hypochromic anemia (mean corpuscular volume [MCV] <70 fl, mean corpuscular hemoglobin [MCH] <22 pg), elevated hemoglobin H (HbH) inclusion bodies, and reduced α/β-globin chain synthesis ratios. Hemoglobin electrophoresis may show normal results due to rapid degradation of unstable α-globin chains, necessitating genetic confirmation .

Q. How does Hb Quong Sze differ genetically from other α-thalassemia variants?

Methodological Answer: Hb Quong Sze is a non-deletional mutation in the HBA2 gene (c.377T>C), causing substitution of leucine with proline at codon 126. Unlike deletional α-thalassemia (e.g., --SEA), it produces highly unstable α-globin chains that evade detection in standard hemoglobin stability assays. Co-inheritance with deletional mutations exacerbates clinical severity .

Advanced Research Questions

Q. How can long-read sequencing (LRS) resolve diagnostic ambiguities in Hb Quong Sze cases missed by NGS?

Methodological Answer: LRS (e.g., PacBio HiFi) provides phased haplotype resolution and detects structural variants (e.g., HKαα triplications) that NGS may miss. In a 2023 study, LRS clarified carrier status in 2% of cases by identifying Hb Quong Sze co-occurring with complex rearrangements, reducing residual diagnostic risk . Experimental design should include:

  • DNA fragmentation optimization for LRS library preparation.
  • Integration of NGS and LRS data for hybrid variant calling.
  • Validation via multiplex ligation-dependent probe amplification (MLPA) .

Q. What experimental approaches are used to study α-globin chain instability in Hb Quong Sze?

Methodological Answer:

  • In vitro mutagenesis: Introduce HBA2 c.377T>C into erythroid cell lines (e.g., K562) via CRISPR-Cas9 to monitor α-globin degradation kinetics .
  • Thermal stability assays: Compare denaturation rates of mutant vs. wild-type hemoglobin using spectrophotometry (e.g., absorbance at 540 nm post-heating) .
  • Proteomic profiling: Utilize mass spectrometry to identify chaperone proteins interacting with unstable α-globin chains .

Q. What strategies analyze phenotypic variability in compound heterozygotes of Hb Quong Sze and Hb Constant Spring?

Methodological Answer:

  • Cohort stratification: Compare hematological parameters (e.g., Hb, MCV, reticulocyte counts) across genotypes (e.g., α^QSα/--SEA vs. α^CSα/--SEA).
  • Multivariate regression: Adjust for confounders like iron status and β-globin mutations.
  • Functional studies: Measure oxidative stress markers (e.g., malondialdehyde) to assess erythrocyte damage in compound heterozygotes .

Q. How do you design a study to assess Hb Quong Sze co-inheritance with β-thalassemia?

Methodological Answer:

  • Sample selection: Enroll probands with discordant phenotype-genotype correlations (e.g., severe anemia despite mild β-thalassemia mutations).
  • Globin chain synthesis assays: Quantify α/β ratios via radiolabeled leucine incorporation in reticulocytes.
  • Statistical power analysis: Ensure adequate sample size (n > 50) to detect modifier gene effects using genome-wide association studies (GWAS) .

Data Contradiction and Validation

Q. How to reconcile discrepancies in Hb Quong Sze detection across sequencing platforms?

Methodological Answer:

  • Cross-platform validation: Use orthogonal methods (e.g., NGS, LRS, MLPA) for variants with low confidence scores.
  • Blinded reanalysis: Engage independent labs to reinterpret raw sequencing data, reducing technical bias.
  • Public data sharing: Upload ambiguous variants to databases like ClinVar for crowdsourced interpretation .

Q. What protocols optimize sample preparation for detecting unstable Hb Quong Sze in reticulocytes?

Methodological Answer:

  • Immediate processing: Isolate reticulocytes within 2 hours of blood draw to minimize globin chain degradation.
  • Stabilization: Add protease inhibitors (e.g., leupeptin) to lysates.
  • Single-cell RNA sequencing: Profile α-globin mRNA in reticulocytes to bypass protein instability issues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.